5(6)-Carboxytetramethylrhodamine

Description

Properties

CAS No. |

98181-63-6 |

|---|---|

Molecular Formula |

C50H46Cl2N4O10 |

Molecular Weight |

933.8 g/mol |

IUPAC Name |

[9-(2,5-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;[9-(2,6-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;dichloride |

InChI |

InChI=1S/2C25H22N2O5.2ClH/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31;1-26(2)14-8-10-16-20(12-14)32-21-13-15(27(3)4)9-11-17(21)22(16)23-18(24(28)29)6-5-7-19(23)25(30)31;;/h2*5-13H,1-4H3,(H-,28,29,30,31);2*1H |

InChI Key |

HMIPWWWHTRTUAD-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)O)C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC=C4C(=O)O)C(=O)O.[Cl-].[Cl-] |

Synonyms |

5(6)-TAMRA |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5(6)-Carboxytetramethylrhodamine (TAMRA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxytetramethylrhodamine (TAMRA) is a bright, orange-fluorescent dye widely utilized in the fields of molecular biology, cell biology, and drug discovery. It belongs to the rhodamine family of fluorophores, known for their high fluorescence quantum yields and good photostability. TAMRA is commonly used to label proteins, peptides, and nucleic acids for various applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.[1][2][3] This guide provides a comprehensive overview of the technical properties, experimental protocols, and key applications of this compound and its amine-reactive succinimidyl ester derivative.

Core Properties and Specifications

This compound is a mixture of two isomers, the 5- and 6-carboxytetramethylrhodamine.[3] The physical and spectral properties of TAMRA can vary slightly depending on the solvent and conjugation state. The succinimidyl ester (SE) derivative of TAMRA is a popular choice for labeling biomolecules as it readily reacts with primary and secondary amines to form stable amide bonds.[4]

Quantitative Data Summary

| Property | This compound | This compound, Succinimidyl Ester (SE) |

| Molecular Formula | C₂₅H₂₂N₂O₅[1][5] | C₂₉H₂₅N₃O₇[4][6] |

| Molecular Weight | ~430.45 g/mol [1][3][5] | ~527.52 g/mol [4][6] |

| Excitation Maximum (λex) | ~552-565 nm[1][2][3] | ~540-543 nm[4] |

| Emission Maximum (λem) | ~575-583 nm[1][2] | ~565-578 nm[4] |

| Molar Extinction Coefficient (ε) | >90,000 cm⁻¹M⁻¹[4] | Not specified |

| Solubility | Soluble in DMSO, DMF, and Methanol[2][3][4] | Soluble in DMSO and DMF[4] |

| Appearance | Red or pink solid[1][3][4] | Red solid[4] |

| Storage | -20°C, protect from light[2][4][7][8] | -20°C, protect from light[4][7] |

Experimental Protocols

Labeling of Proteins with 5(6)-TAMRA Succinimidyl Ester

This protocol provides a general procedure for conjugating 5(6)-TAMRA-SE to proteins containing primary amines (e.g., lysine residues).

Materials:

-

5(6)-TAMRA Succinimidyl Ester (TAMRA-SE)

-

Protein of interest (2-10 mg/mL)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[9][10]

-

Storage Buffer (e.g., PBS)

Procedure:

-

Prepare TAMRA-SE Stock Solution: Immediately before use, dissolve the TAMRA-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9][10] Vortex to ensure complete dissolution. Protect the solution from light.

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[12] Buffers containing primary amines (e.g., Tris) should not be used as they will compete for reaction with the dye.[10]

-

Labeling Reaction:

-

Purification:

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of TAMRA (~555 nm).[11]

-

The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[11] An effective DOL for most applications is between 2 and 4.[13]

-

-

Storage: Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[10]

Key Applications

This compound and its derivatives are versatile tools in life science research with a broad range of applications:

-

Fluorescence Microscopy: Labeled antibodies and other probes are used for immunofluorescent staining to visualize the localization of specific proteins within cells and tissues.[11]

-

Flow Cytometry: TAMRA-conjugated antibodies are used to identify and quantify specific cell populations.

-

Fluorescence Resonance Energy Transfer (FRET): TAMRA is often used as a quencher for fluorophores like FAM, HEX, TET, and JOE in dual-labeled probes for applications such as real-time PCR.[1] It can also serve as a FRET partner in studies of molecular interactions.

-

Oligonucleotide Labeling: TAMRA is a common dye for labeling oligonucleotides at the 5' or 3' ends for use in various molecular biology assays.

-

Peptide Labeling: It is used to label peptides for studying their distribution and interactions.

Visualizations

References

- 1. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. biotium.com [biotium.com]

- 5. scbt.com [scbt.com]

- 6. polyorginc.com [polyorginc.com]

- 7. TAMRA, SE; 5-(and-6)-Carboxytetramethylrhodamine, Succinimidyl Ester (5(6)-TAMRA, SE), mixed isomers 25 mg [thermofisher.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. youdobio.com [youdobio.com]

- 10. youdobio.com [youdobio.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. eurogentec.com [eurogentec.com]

An In-depth Technical Guide to 5(6)-Carboxytetramethylrhodamine (TAMRA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5(6)-Carboxytetramethylrhodamine (TAMRA), a widely used fluorescent dye in biological research and drug development. It covers the core chemical structure, physicochemical properties, and detailed experimental protocols for its application in labeling biomolecules.

Chemical Structure and Isomers

5(6)-TAMRA is a mixture of two structural isomers, 5-Carboxytetramethylrhodamine and 6-Carboxytetramethylrhodamine. These isomers differ in the substitution position of the carboxyl group on the benzene ring. While they can be separated, the mixed isomer formulation is commonly used and exhibits nearly identical spectral properties.[1][2] The carboxylic acid group provides a handle for conjugation to primary amines on biomolecules, typically after activation as a succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester.[2][3]

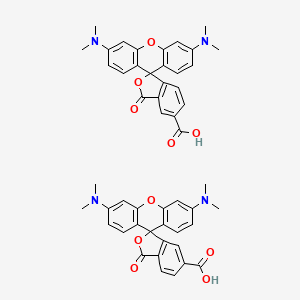

Figure 1: Chemical structures of 5-TAMRA and 6-TAMRA isomers.

Physicochemical and Spectroscopic Properties

5(6)-TAMRA is a bright, orange-red fluorescent dye known for its good photostability.[4] Its spectral properties can be influenced by factors such as solvent, pH, and conjugation to a biomolecule.[2][5] The key quantitative properties for both the free acid and its commonly used amine-reactive NHS ester derivative are summarized below.

Table 1: Physicochemical Properties of 5(6)-TAMRA and its NHS Ester

| Property | 5(6)-TAMRA (Free Acid) | 5(6)-TAMRA NHS Ester |

| Molecular Weight | 430.45 g/mol [6][7] | 527.52 g/mol [8] |

| Molecular Formula | C₂₅H₂₂N₂O₅[7][9] | C₂₉H₂₅N₃O₇[8] |

| Appearance | Pink or dark brown solid[4][9] | Red or dark brown solid[4][8] |

| Solubility | DMSO, DMF, MeOH, aqueous buffer (pH > 6.5)[2][10] | DMSO, DMF, Acetonitrile, MeOH[3][4] |

| Storage Conditions | -20°C, protect from light[2][8] | -20°C, protect from light and moisture[2][3][4] |

Table 2: Spectroscopic Properties of 5(6)-TAMRA Conjugates

| Property | Value Range | Notes |

| Excitation Maximum (λex) | 540 - 565 nm[3][8][11][12][13][14] | Dependent on solvent and conjugation state. |

| Emission Maximum (λem) | 565 - 583 nm[3][8][9][12][13][14] | Dependent on solvent and conjugation state. |

| Molar Extinction Coefficient (ε) | 90,000 - 95,000 M⁻¹cm⁻¹[2][3][8][10][13] | At the absorption maximum. |

| Fluorescence Quantum Yield (Φ) | ~0.1[13] | Can be influenced by the local environment and conjugation. |

| Recommended Laser Lines | 532 nm or 546 nm[3][10] |

Experimental Protocols

The most common application of 5(6)-TAMRA is the covalent labeling of biomolecules, such as proteins, peptides, and amine-modified oligonucleotides.[6][12] This is typically achieved using the amine-reactive 5(6)-TAMRA NHS ester.

This protocol provides a general method for conjugating 5(6)-TAMRA NHS ester to primary amines (e.g., lysine residues) on proteins.

Materials:

-

5(6)-TAMRA NHS Ester

-

Protein of interest

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine. [14][15]

-

Purification resin (e.g., Sephadex G-25) for gel filtration or a spin desalting column.

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.[11][14] Ensure the pH is between 8.3 and 8.5 for optimal reaction efficiency with primary amines.[11][16]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the 5(6)-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[15][16] Protect the solution from light.

-

Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A common starting point is a 5-10 fold molar excess of the dye.[11][16]

-

mmoles of Protein = (Protein mass in mg) / (Protein MW in mg/mmol)

-

mmoles of Dye = mmoles of Protein × (molar excess)

-

Volume of Dye (µL) = (mmoles of Dye × Dye MW in mg/mmol) / (Dye concentration in mg/µL)

-

-

Labeling Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[15][16]

-

Purification: Separate the labeled protein from the unreacted free dye. This is most commonly achieved by gel filtration using a desalting column (e.g., Sephadex G-25) or by using a spin column.[15][16]

-

Storage: Store the purified TAMRA-labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[11]

Figure 2: General workflow for labeling proteins with 5(6)-TAMRA NHS ester.

Applications in Research and Drug Development

Due to its bright fluorescence and ability to be conjugated to a wide range of biomolecules, TAMRA is a versatile tool.

-

Fluorescence Microscopy and Immunochemistry: TAMRA-labeled antibodies and avidin derivatives are widely used for immunofluorescence staining to visualize specific targets in cells and tissues.[3][4]

-

Oligonucleotide Labeling: It is frequently used to label DNA and RNA probes at the 5' or 3' ends for applications like in-situ hybridization and DNA sequencing.[12][14]

-

FRET-based Assays: TAMRA often serves as an acceptor fluorophore for dyes that emit in the green spectrum, such as fluorescein (FAM), in Förster Resonance Energy Transfer (FRET) studies.[2][9] This is a cornerstone of many real-time PCR probe technologies, like TaqMan probes, where TAMRA acts as a quencher.[9]

-

Peptide and Protein Labeling: Labeled peptides and proteins are used to study protein-protein interactions, receptor binding, and cellular uptake.[6][11]

Figure 3: Signaling logic in a FRET-based assay using a FAM-TAMRA pair.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. interchim.fr [interchim.fr]

- 3. 5(6)-TAMRA NHS Ester (mixture of isomers), 150810-69-8 | BroadPharm [broadpharm.com]

- 4. adipogen.com [adipogen.com]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. peptide.com [peptide.com]

- 8. biotium.com [biotium.com]

- 9. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound (TAMRA) (CAS 98181-63-6) | Abcam [abcam.com]

- 13. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. youdobio.com [youdobio.com]

- 16. youdobio.com [youdobio.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of 5(6)-Carboxytetramethylrhodamine

This technical guide provides a comprehensive overview of the spectral properties of 5(6)-carboxytetramethylrhodamine (5(6)-TAMRA), a widely used fluorescent dye in biological research. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its excitation and emission characteristics, experimental protocols for spectral measurements, and visualizations of its application in common laboratory workflows.

Core Spectral and Photophysical Properties

5(6)-TAMRA is a bright, orange-red fluorescent dye belonging to the rhodamine family. It is valued for its high photostability and is commonly used for labeling peptides, proteins, and nucleic acids.[1][2] The dye is commercially available as a mixture of two isomers, 5-TAMRA and 6-TAMRA, which possess nearly identical spectral properties. The choice between the isomers often depends on the specific conjugation chemistry required for the biomolecule of interest.

The spectral characteristics of 5(6)-TAMRA can be influenced by environmental factors such as the solvent, pH, and its conjugation state. For instance, in a pH 8 buffer, the absorption and emission maxima are red-shifted by approximately 8 nm compared to measurements in methanol.

The key quantitative data for this compound are summarized in the table below:

| Property | Value | Notes |

| Excitation Maximum (λex) | 540 - 560 nm | Dependent on solvent and conjugation status.[3] |

| Emission Maximum (λem) | 565 - 583 nm | Dependent on solvent and conjugation status.[4] |

| Molar Extinction Coefficient (ε) | >78,000 - 95,000 M⁻¹cm⁻¹ | A high value indicates efficient light absorption.[1][5] |

| Quantum Yield (Φ) | ~0.1 - 0.5 | Represents the efficiency of converting absorbed photons into emitted photons.[6] |

| Molecular Weight | 430.45 g/mol | For the free acid form.[7] |

| Common Solvents | DMSO, DMF, Methanol, Water (pH > 6.5) | Solubility is a key consideration for experimental setup.[5] |

Experimental Protocols

Accurate determination of the excitation and emission spectra of 5(6)-TAMRA is crucial for its effective use in quantitative fluorescence-based assays. The following protocol outlines the general procedure for measuring the fluorescence spectra of a 5(6)-TAMRA solution using a spectrofluorometer.

Protocol: Measurement of Fluorescence Excitation and Emission Spectra

Materials:

-

This compound (5(6)-TAMRA)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution

-

Phosphate-buffered saline (PBS) or other suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 for conjugated TAMRA)

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Preparation of Stock Solution:

-

Allow the vial of 5(6)-TAMRA to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of 5(6)-TAMRA in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL. Mix well by vortexing until the dye is completely dissolved. This stock solution should be stored at -20°C, protected from light.

-

-

Preparation of Working Solution:

-

Dilute the stock solution in the desired buffer (e.g., PBS) to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects. A typical starting concentration is in the micromolar range.

-

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure a stable light output.

-

Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but result in lower signal intensity. A common starting point is 5 nm for both.

-

-

Measurement of the Emission Spectrum:

-

Set the excitation wavelength to the expected absorption maximum of 5(6)-TAMRA (e.g., 555 nm).

-

Scan a range of emission wavelengths, typically starting 10-20 nm above the excitation wavelength and extending well beyond the expected emission maximum (e.g., 570 nm to 700 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength represents the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Measurement of the Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths, from below the expected excitation maximum to near the emission maximum (e.g., 480 nm to 570 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum should correspond to the absorbance maximum (λex).

-

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate common applications of 5(6)-TAMRA in experimental workflows and signaling pathways.

References

The Photostability of 5(6)-TAMRA in Microscopy: An In-depth Technical Guide

For researchers, scientists, and drug development professionals leveraging fluorescence microscopy, the choice of fluorophore is a critical determinant of experimental success. Tetramethylrhodamine (TAMRA) is a widely used fluorescent dye, valued for its bright orange-red emission. This technical guide provides a comprehensive analysis of the photostability of 5(6)-TAMRA, a crucial factor for quantitative and long-term imaging studies.

Core Concepts: Understanding Photostability

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, is a significant limitation in fluorescence microscopy.[1] This phenomenon leads to a decrease in fluorescence intensity over time, which can compromise the quality and quantitative accuracy of imaging data. The photostability of a fluorophore is its ability to resist photobleaching.

Two key parameters are used to quantify photostability:

-

Photobleaching Quantum Yield (Φb): This is the probability that an excited fluorophore will undergo photochemical destruction per absorbed photon. A lower Φb indicates higher photostability.

-

Photobleaching Half-life (t1/2): This is the time it takes for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under continuous illumination. A longer t1/2 signifies greater photostability.

Quantitative Photophysical and Photostability Properties of 5(6)-TAMRA

5(6)-TAMRA, a mixture of two structural isomers of carboxytetramethylrhodamine, is a popular fluorescent label for proteins, peptides, and nucleic acids.[2][3] While its spectral properties are well-characterized, specific quantitative data on its photostability can be highly dependent on the experimental conditions.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~543 - 556 nm | Varies with solvent and conjugation.[2][3][4][5] |

| Emission Maximum (λem) | ~572 - 580 nm | Varies with solvent and conjugation.[2][3][4][5] |

| Molar Extinction Coefficient (ε) | >78,000 M⁻¹cm⁻¹ | In PBS, pH 7.4.[2] |

| Fluorescence Quantum Yield (Φf) | ~0.1 | In aqueous buffer; can vary with environment.[6] |

| Photostability | Good to Robust | Generally considered more photostable than older dyes like fluorescein, but less so than modern dyes like Alexa Fluor 555.[6][7] |

| Photobleaching Quantum Yield (Φb) | Not consistently reported | Highly dependent on experimental conditions such as excitation intensity, oxygen concentration, and the local molecular environment. |

| Photobleaching Half-life (t1/2) | Not consistently reported | Varies significantly with illumination conditions and the sample environment. |

Comparative Photostability: 5(6)-TAMRA vs. Other Common Fluorophores

The selection of a fluorophore often involves a trade-off between brightness, photostability, and cost. While 5(6)-TAMRA is a reliable and cost-effective option, for demanding applications requiring high photostability, other dyes may be more suitable.[6][8]

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φf) | Relative Photostability |

| 5(6)-TAMRA | ~555 | ~580 | ~90,000 | 0.1 - 0.5 (environment dependent) | Good to Robust |

| Alexa Fluor 555 | ~555 | ~565 | >150,000 | ~0.1 (aqueous) | High, superior to TAMRA |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Moderate |

Data compiled from various sources.[6][7] Note that these values can vary based on experimental conditions.

Alexa Fluor 555, in particular, demonstrates significantly higher photostability compared to 6-TAMRA, making it a better choice for long-term time-lapse microscopy or single-molecule studies that require prolonged and intense light exposure.[6]

Factors Influencing the Photostability of 5(6)-TAMRA

The photostability of 5(6)-TAMRA is not an intrinsic constant but is influenced by a variety of experimental factors:

-

Excitation Light Intensity: Higher intensity light sources lead to a faster rate of photobleaching.[9]

-

Oxygen Concentration: The presence of molecular oxygen can significantly accelerate photobleaching through the formation of reactive oxygen species.[7]

-

Chemical Environment: The local chemical environment, including the solvent, pH, and the presence of oxidizing or reducing agents, can affect the rate of photobleaching.[10] The fluorescence of TAMRA can be sensitive to pH, with a potential decrease in signal in alkaline environments.[7]

-

Mounting Media: The choice of mounting medium can have a substantial impact on photostability. Antifade reagents are often included in mounting media to reduce the rate of photobleaching.

Experimental Protocols

Accurate assessment of fluorophore photostability is crucial for the quantitative interpretation of fluorescence imaging data. Below are detailed protocols for measuring key photostability parameters.

Protocol 1: Measurement of Photobleaching Half-life (t1/2) in Microscopy

This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using a fluorescence microscope.

Materials:

-

Fluorescently labeled sample (e.g., 5(6)-TAMRA conjugated to a protein or antibody) mounted on a microscope slide.

-

Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

-

Appropriate filter sets for 5(6)-TAMRA (e.g., excitation ~560 nm, emission ~580 nm).

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Sample Preparation: Prepare a slide with the 5(6)-TAMRA-labeled specimen. To minimize variability, ensure consistent labeling and mounting conditions across samples.

-

Microscope Setup:

-

Turn on the microscope and allow the light source to stabilize.

-

Select the appropriate filter set for TAMRA.

-

Place the slide on the stage and bring the sample into focus.

-

Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is critical to use the same illumination intensity for all comparative experiments.

-

-

Image Acquisition:

-

Acquire an initial image (t=0).

-

Continuously illuminate the sample.

-

Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.

-

-

Data Analysis:

-

Open the image series in the image analysis software.

-

Select a region of interest (ROI) within the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

-

Normalize the background-corrected intensity values to the initial intensity at t=0.

-

Plot the normalized fluorescence intensity as a function of time.

-

Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t1/2).

-

Protocol 2: Measurement of Relative Fluorescence Quantum Yield (Φf)

The relative method, which compares the fluorescence of the sample to a well-characterized standard, is a common approach for determining the fluorescence quantum yield.

Materials:

-

5(6)-TAMRA sample of interest.

-

Quantum yield standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

-

Spectroscopic grade solvent (e.g., ethanol or a suitable buffer).

-

UV-Vis spectrophotometer.

-

Spectrofluorometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Preparation of Solutions:

-

Prepare a series of dilutions of both the 5(6)-TAMRA sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution, exciting at the same wavelength used for the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope (gradient) of the resulting linear plots.

-

-

Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Slope_sample and Slope_std are the slopes from the plots for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.

-

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex experimental processes and biological pathways.

Caption: Experimental workflow for determining the photobleaching half-life of 5(6)-TAMRA.

5(6)-TAMRA is frequently used as an acceptor in Förster Resonance Energy Transfer (FRET) based assays to study molecular interactions.

References

- 1. Quantitative determination of the reduction of phototoxicity and photobleaching by controlled light exposure microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence characteristics of 5-carboxytetramethylrhodamine linked covalently to the 5' end of oligonucleotides: multiple conformers of single-stranded and double-stranded dye-DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 5(6)-Carboxytetramethylrhodamine (TAMRA) (CAS 98181-63-6) | Abcam [abcam.com]

- 6. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vectorlabs.com [vectorlabs.com]

In-Depth Technical Guide: Solubility and Applications of 5(6)-Carboxytetramethylrhodamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 5(6)-carboxytetramethylrhodamine (5(6)-TAMRA), a widely used fluorescent dye in biological research. It includes detailed experimental protocols for solubility determination and for its application in common laboratory techniques. Additionally, this guide illustrates a key signaling pathway where 5(6)-TAMRA is utilized and presents experimental workflows in a visual format.

Solubility of this compound

This compound is a fluorescent dye characterized by its bright, orange-red fluorescence. Its solubility is a critical factor for its effective use in labeling and imaging applications. The solubility of 5(6)-TAMRA is highly dependent on the solvent and the pH of the medium.

Quantitative Solubility Data

| Solvent | Quantitative Solubility | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 20.83 mg/mL (≥ 48.39 mM) | Soluble / Freely Soluble | [1][2] |

| Dimethylformamide (DMF) | Data not available | Soluble | |

| Methanol (MeOH) | Data not available | Soluble | |

| Acetonitrile | Data not available | Soluble | |

| Aqueous Buffers (pH > 6.5) | Data not available | Soluble | |

| Water | Data not available | Poorly soluble at neutral and acidic pH |

Note: The hygroscopic nature of DMSO can significantly impact the solubility of 5(6)-TAMRA; it is recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions.[2]

Experimental Protocols

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This protocol is adapted from standard shake-flask methods and can be used to determine the thermodynamic solubility of this compound in a solvent of interest.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., Water, PBS pH 7.4, Ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer or HPLC system

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 5(6)-TAMRA to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.

-

-

Sample Analysis:

-

Carefully collect the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Prepare a series of dilutions of the filtered supernatant with the same solvent.

-

Measure the absorbance of the dilutions at the maximum absorbance wavelength of 5(6)-TAMRA (~555 nm) using a UV-Vis spectrophotometer.

-

Alternatively, analyze the concentration of the dissolved dye using a validated HPLC method.

-

-

Calculation of Solubility:

-

Create a standard curve by preparing solutions of known concentrations of 5(6)-TAMRA in the same solvent and measuring their absorbance.

-

Use the standard curve to determine the concentration of 5(6)-TAMRA in the saturated solution. This concentration represents the thermodynamic solubility.

-

Protocol for Protein Labeling with 5(6)-TAMRA-SE

This protocol describes the general procedure for conjugating the N-hydroxysuccinimidyl (NHS) ester of 5(6)-TAMRA to primary amines on proteins.

Materials:

-

This compound, succinimidyl ester (5(6)-TAMRA-SE)

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification

Procedure:

-

Prepare Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

-

Prepare Dye Stock Solution:

-

Immediately before use, dissolve 5(6)-TAMRA-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the dye stock solution to the protein solution while gently vortexing. A 10-20 fold molar excess of dye to protein is a common starting point.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the colored, labeled protein.

-

Alternatively, purify the conjugate by dialysis against a suitable buffer.

-

-

Determine Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~555 nm (for 5(6)-TAMRA).

-

Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

Visualizations

Signaling Pathway: GPCR Interaction Studied by FRET

5(6)-TAMRA is frequently used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) assays to study protein-protein interactions.[3][4][5][6][7] A common application is monitoring the interaction between a G-protein coupled receptor (GPCR) and its binding partners.

Experimental Workflow: Immunofluorescence Staining

The following diagram outlines a typical workflow for an indirect immunofluorescence experiment using a primary antibody and a secondary antibody conjugated to 5(6)-TAMRA.[8][9][10][11]

Experimental Workflow: Flow Cytometry

This diagram illustrates a general workflow for preparing and analyzing cells stained with a 5(6)-TAMRA conjugated probe using flow cytometry.[12][13][14][15]

References

- 1. This compound (TAMRA) (CAS 98181-63-6) | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Probing novel GPCR interactions using a combination of FRET and TIRF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 5. Monitoring the formation of dynamic G-protein-coupled receptor–protein complexes in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studying Ligand Efficacy at G Protein-Coupled Receptors Using FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G Protein-selective GPCR Conformations Measured Using FRET Sensors in a Live Cell Suspension Fluorometer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ibidi.com [ibidi.com]

- 9. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 10. learn.cellsignal.com [learn.cellsignal.com]

- 11. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. bioanalysis-zone.com [bioanalysis-zone.com]

- 14. Best Practices for Multiparametric Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. youtube.com [youtube.com]

A Technical Deep Dive into 5-TAMRA and 6-TAMRA Isomers: A Guide for Researchers

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Differences and Applications of 5-TAMRA and 6-TAMRA Isomers.

Tetramethylrhodamine (TAMRA) is a versatile and widely utilized fluorescent dye in biological research, prized for its bright orange-red fluorescence and utility in a range of applications from fluorescence microscopy to Förster Resonance Energy Transfer (FRET) assays.[1][2] TAMRA is commercially available as two principal structural isomers, 5-TAMRA and 6-TAMRA, which differ in the substitution pattern on the benzoic acid ring.[1] While their spectral properties are nearly identical, the choice between these isomers can be critical, as the minor positional difference can significantly affect the biological properties of the resulting conjugates.[3] This technical guide provides an in-depth comparison of 5-TAMRA and 6-TAMRA, summarizing their physicochemical and spectral properties, detailing experimental protocols, and illustrating key applications to aid researchers in selecting the optimal isomer for their specific needs.

Core Physicochemical and Spectroscopic Properties

Both 5-TAMRA and 6-TAMRA exhibit bright orange-red fluorescence with absorption and emission maxima in the green-yellow region of the visible spectrum, making them compatible with common excitation sources and filter sets.[1] The key quantitative properties of the succinimidyl ester (SE) derivatives of these isomers are summarized below. It is important to note that while specific values for 6-TAMRA are less commonly reported, multiple sources state that the spectral properties of the two isomers are very similar.[1][4][5]

| Property | 5-TAMRA-SE | 6-TAMRA-SE |

| Molar Mass ( g/mol ) | 527.52[1][6] | 527.53[1] |

| Excitation Maximum (λex, nm) | ~540 - 546[1][7] | ~546[1] |

| Emission Maximum (λem, nm) | ~565 - 580[7] | ~576[1] |

| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~84,000 - 95,000[2][6] | ~95,000[1] |

| Quantum Yield (Φ) | ~0.1[1][6] | Not explicitly stated, but noted to be very similar to 5-TAMRA[1] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester[1] | N-hydroxysuccinimidyl (NHS) ester[1] |

| Reactivity | Primary amines[1][6] | Primary amines[1] |

Note: The exact spectral characteristics can vary depending on the solvent, pH, and the molecule to which the dye is conjugated.[2]

Isomeric Distinction: Structure and Synthesis

The fundamental difference between 5-TAMRA and 6-TAMRA lies in the point of attachment of the carboxyl group on the benzoic acid ring, which is used for conjugation to biomolecules.

Caption: Chemical structures of 5-TAMRA and 6-TAMRA isomers.

The synthesis of 5- and 6-carboxytetramethylrhodamine typically begins with the acylation of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride.[4][5] This reaction yields a mixture of the two isomers, which can then be separated into the individual, isomerically pure compounds.[4][5]

Applications in Biological Research: Choosing the Right Isomer

While their spectral characteristics are nearly interchangeable, the choice between 5-TAMRA and 6-TAMRA often depends on the specific application and the biomolecule being labeled.[2] The spatial orientation of the reactive group can influence the efficiency of the labeling reaction and the properties of the final conjugate.[3]

-

5-TAMRA is frequently preferred for labeling peptides and proteins.[2][3]

-

6-TAMRA is often the isomer of choice for labeling nucleotides and in DNA sequencing.[3]

This preference is due to potential steric hindrance and the desire for optimal positioning of the fluorophore in the context of the biomolecule's structure and function. For applications where reproducibility is paramount, using a single, pure isomer is recommended over a mixture of the two.[3]

Fluorescence Resonance Energy Transfer (FRET)

TAMRA isomers are widely used as acceptor fluorophores in FRET-based assays, often paired with a donor dye like fluorescein (FAM).[1] In FRET, energy is transferred non-radiatively from an excited donor to a nearby acceptor.[1] The efficiency of this energy transfer is highly dependent on the distance and orientation between the donor and acceptor molecules.

Caption: Generalized FRET mechanism involving a FAM donor and a TAMRA acceptor.

TaqMan Probes for Real-Time PCR

A prominent application of TAMRA, particularly 6-TAMRA, is its use as a quencher in TaqMan probes for real-time PCR.[1] In this assay, an oligonucleotide probe is labeled with a reporter dye (e.g., FAM) at the 5' end and a quencher dye (e.g., 6-TAMRA) at the 3' end.[1] When the probe is intact, the fluorescence of the reporter is quenched by the close proximity of the quencher.[1] During PCR, the 5' nuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher and resulting in an increase in fluorescence.[1][2]

Caption: Workflow of a TaqMan probe in real-time PCR.

Experimental Protocols

Covalent Labeling of Biomolecules with TAMRA-SE

This protocol provides a general procedure for conjugating TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines on biomolecules like proteins or amino-modified oligonucleotides.[1][2]

Materials:

-

5-TAMRA-SE or 6-TAMRA-SE

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Protein or biomolecule to be labeled

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.0-9.0 (or other amine-free buffer at a similar pH)[1]

-

Purification column (e.g., gel filtration)

Procedure:

-

Prepare Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[1] It is crucial that the buffer is free of primary amines (e.g., Tris).[1]

-

Prepare TAMRA-SE Solution: Immediately before use, dissolve the TAMRA-SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]

-

Conjugation Reaction: Add the TAMRA-SE solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically for the specific application but is typically in the range of 10:1 to 20:1.[1]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or other suitable purification method.

Oligonucleotide Labeling with TAMRA Phosphoramidites

For oligonucleotide synthesis, TAMRA is typically introduced using a phosphoramidite derivative.[1]

Procedure Overview:

-

Synthesis: The 6-TAMRA phosphoramidite is installed at the desired position during automated solid-phase oligonucleotide synthesis.[1] The synthesis cycle involves standard detritylation, coupling, capping, and oxidation steps.[1]

-

Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed.[1] It is important to note that TAMRA can be sensitive to strong bases like ammonium hydroxide, so milder deprotection conditions may be necessary.[8]

Conclusion

5-TAMRA and 6-TAMRA are invaluable tools in molecular biology and drug discovery. While their spectral properties are virtually identical, the subtle difference in their chemical structure can have a significant impact on the performance of their conjugates in biological systems.[3] An understanding of these differences, coupled with the appropriate selection of an isomerically pure dye, is crucial for achieving reproducible and reliable experimental results. This guide provides the foundational knowledge for researchers to harness the full potential of these powerful fluorescent probes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. biotium.com [biotium.com]

- 8. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

Understanding TAMRA Fluorescence: A Technical Guide to pH Sensitivity

For researchers, scientists, and drug development professionals utilizing tetramethylrhodamine (TAMRA) as a fluorescent label, a comprehensive understanding of its environmental sensitivity is paramount for accurate data interpretation. This guide provides an in-depth analysis of the pH-dependent fluorescence of TAMRA, detailing the underlying chemical mechanisms, quantitative data, and standardized experimental protocols for its characterization.

The Chemical Core of pH Sensitivity: The Lactone-Zwitterion Equilibrium

The fluorescence of TAMRA is intrinsically linked to its molecular structure, which exists in a pH-dependent equilibrium between two states: a colored, highly fluorescent zwitterionic form and a colorless, non-fluorescent lactone form. This equilibrium is dictated by the protonation state of the molecule's carboxyl group.

In acidic environments (low pH), the carboxyl group is protonated, which favors the formation of the spirolactone ring structure. This lactone form has an interrupted π-electron system, rendering it non-fluorescent. As the pH increases, the carboxyl group deprotonates, leading to the opening of the lactone ring and the formation of the zwitterionic structure. This form possesses a delocalized π-electron system, which is responsible for the strong absorption and fluorescence characteristic of TAMRA.

The transition between these two states is critical for understanding TAMRA's utility and limitations. The effective pKa of this transition is the pH at which the fluorescent and non-fluorescent forms are in equal balance.

Quantitative Analysis of TAMRA's pH Dependence

The fluorescence of TAMRA derivatives is significantly quenched at acidic pH. The pKa value, which marks the midpoint of the fluorescence transition, is a key parameter for any application involving this fluorophore. While the exact pKa can be influenced by the local environment and conjugation partner, the inherent pKa of the fluorophore provides a crucial baseline.

| Parameter | 5-Carboxytetramethylrhodamine (5-TAMRA) | Reference |

| pKa | ~4.5 | |

| Optimal pH Range | > 6 | |

| Fluorescence Behavior | Fluorescence intensity significantly decreases below pH 6 |

Table 1: Summary of the pH-dependent properties of 5-TAMRA.

| pH Value | Relative Fluorescence Intensity (%) | Reference |

| 4.0 | ~10-20% | |

| 5.0 | ~50-60% | |

| 6.0 | ~80-90% | |

| 7.0 - 9.0 | ~100% |

Table 2: Representative data on the relative fluorescence intensity of carboxy-TAMRA at various pH values. Actual values can vary based on experimental conditions and conjugation.

Experimental Protocol: Measuring TAMRA's pH-Dependent Fluorescence

To accurately characterize the pH sensitivity of a TAMRA conjugate, a standardized protocol is essential. The following methodology outlines the key steps for generating a pH-titration curve.

I. Reagents and Instrumentation

-

TAMRA Conjugate: Stock solution of the TAMRA-labeled molecule of interest (e.g., peptide, protein, oligonucleotide) in a suitable buffer (e.g., DMSO, water).

-

Buffer System: A series of buffers covering a wide pH range (e.g., pH 3 to 10). A universal buffer system (e.g., a mixture of citrate, phosphate, and borate) is recommended to minimize buffer-specific effects. The pH of each buffer should be precisely measured with a calibrated pH meter.

-

Instrumentation: A fluorescence spectrophotometer or plate reader capable of controlling excitation and emission wavelengths.

-

Microplates or Cuvettes: Non-binding, black microplates or quartz cuvettes are recommended to minimize background fluorescence and sample adsorption.

II. Experimental Procedure

-

Sample Preparation: Prepare a series of dilutions of the TAMRA conjugate in the buffers of varying pH. The final concentration of the fluorophore should be in the low nanomolar to micromolar range to avoid inner filter effects. A control series with an unconjugated TAMRA dye can be run in parallel for comparison.

-

Incubation: Allow the samples to equilibrate at a constant temperature (e.g., 25°C) for a set period (e.g., 15-30 minutes) to ensure the lactone-zwitterion equilibrium is reached.

-

Fluorescence Measurement:

-

Set the excitation wavelength to the absorption maximum of TAMRA (typically ~545-555 nm).

-

Set the emission wavelength to the emission maximum of TAMRA (typically ~575-585 nm).

-

Record the fluorescence intensity for each sample. It is crucial to subtract the background fluorescence from a buffer-only blank for each pH value.

-

-

Data Analysis:

-

Normalize the fluorescence intensity data by setting the highest intensity value (typically at high pH) to 100%.

-

Plot the normalized fluorescence intensity as a function of pH.

-

Fit the data to a sigmoidal dose-response (variable slope) equation to determine the pKa value, which corresponds to the pH at which the fluorescence is 50% of the maximum.

-

Implications for Experimental Design and Data Interpretation

The inherent pH sensitivity of TAMRA is a critical consideration for experimental design.

-

Maintaining pH: For experiments that do not aim to measure pH, it is imperative to use a robust buffering system to maintain a stable pH well above the pKa of the dye (e.g., pH 7.4), ensuring consistent and maximal fluorescence.

-

Cellular Imaging: When using TAMRA-labeled probes for cellular imaging, particularly for tracking molecules that may enter acidic compartments like endosomes or lysosomes (pH 4.5-6.5), the observed decrease in fluorescence may be due to the pH change rather than probe degradation or trafficking to a different location. This property can be exploited for developing pH-sensitive probes, but it can also be a significant confounding factor if not properly controlled.

-

Conjugation Effects: The local chemical environment created by conjugating TAMRA to a biomolecule can slightly alter its pKa. Therefore, it is advisable to characterize the specific conjugate being used rather than relying solely on the values for the free dye.

An In-Depth Technical Guide to 5(6)-Carboxytetramethylrhodamine (TAMRA) for Biomolecule Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxytetramethylrhodamine (TAMRA) is a versatile and widely used fluorescent dye belonging to the rhodamine family. Its bright orange-red fluorescence, high photostability, and straightforward conjugation chemistry make it an invaluable tool for labeling a diverse range of biomolecules, including proteins, antibodies, peptides, and nucleic acids. This technical guide provides a comprehensive overview of the properties, experimental protocols, and applications of 5(6)-TAMRA, designed to equip researchers with the knowledge to effectively utilize this fluorophore in their studies.

Core Properties of this compound

5(6)-TAMRA is commercially available as a mixture of two isomers, 5-carboxytetramethylrhodamine and 6-carboxytetramethylrhodamine, which exhibit nearly identical spectral properties. The dye is most commonly supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on biomolecules to form stable amide bonds.

Quantitative Data

A summary of the key quantitative data for 5(6)-TAMRA is presented in the tables below for easy comparison.

Table 1: Spectral Properties of 5(6)-TAMRA

| Property | Value |

| Excitation Maximum (λex) | ~555 nm |

| Emission Maximum (λem) | ~580 nm |

| Molar Extinction Coefficient (ε) at λex | ~90,000 cm⁻¹M⁻¹[1] |

| Quantum Yield (Φ) | 0.1 - 0.5 (highly dependent on environmental factors)[1] |

| Recommended Laser Lines | 532 nm or 546 nm |

Table 2: Physical and Chemical Properties of 5(6)-TAMRA-NHS Ester

| Property | Value |

| Molecular Weight | ~527.52 g/mol |

| Appearance | Dark purple solid |

| Solubility | Soluble in anhydrous DMSO or DMF |

| Reactive Group | N-hydroxysuccinimide (NHS) ester |

| Target Functional Group | Primary amines (-NH₂) |

Table 3: Comparative Photostability

| Fluorophore | Relative Photostability |

| 5(6)-TAMRA | Good to Robust |

| Fluorescein (FITC) | Lower |

| Cyanine 3 (Cy3) | Similar to slightly lower |

| Alexa Fluor 555 | Higher[1] |

Experimental Protocols

Detailed methodologies for the key experiments involving 5(6)-TAMRA are provided below.

Protocol 1: Labeling of Proteins with 5(6)-TAMRA-NHS Ester

This protocol describes a general procedure for the covalent labeling of proteins with 5(6)-TAMRA-NHS ester.

Materials:

-

Protein of interest (2-10 mg/mL in amine-free buffer)

-

5(6)-TAMRA-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Quenching buffer (optional): 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer such as phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate, pH 8.3-8.5. Buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction and must be removed by dialysis or buffer exchange.

-

-

Prepare the TAMRA-NHS Ester Stock Solution:

-

Immediately before use, dissolve the 5(6)-TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution. This solution is susceptible to hydrolysis and should be prepared fresh.

-

-

Conjugation Reaction:

-

Add the TAMRA-NHS ester solution to the protein solution while gently stirring or vortexing. A 10- to 20-fold molar excess of the dye is recommended for optimal labeling of antibodies. The optimal ratio may need to be determined empirically for other proteins.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Quench the Reaction (Optional):

-

To stop the labeling reaction, a quenching buffer can be added. Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

-

Purify the Labeled Protein:

-

Separate the TAMRA-labeled protein from the unreacted dye and any quenching byproducts using gel filtration chromatography (e.g., a Sephadex G-25 column). The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained by the column.

-

Protocol 2: Purification of TAMRA-Labeled Proteins using Gel Filtration Chromatography

This protocol provides a detailed method for purifying the labeled protein conjugate.

Materials:

-

Crude labeling reaction mixture

-

Sephadex G-25 column

-

Elution Buffer: PBS, pH 7.4

-

Fraction collection tubes

-

Spectrophotometer

Procedure:

-

Column Equilibration:

-

Equilibrate the Sephadex G-25 column with at least 5 column volumes of elution buffer.

-

-

Sample Loading:

-

Carefully load the entire volume of the labeling reaction mixture onto the top of the column. Allow the sample to enter the gel bed completely.

-

-

Elution:

-

Begin eluting the sample with the elution buffer. The larger, labeled protein will travel faster through the column and elute first. The smaller, unconjugated TAMRA dye will elute later.

-

Collect fractions of a defined volume (e.g., 0.5 mL or 1 mL).

-

-

Fraction Analysis:

-

Visually inspect the collected fractions. The TAMRA-labeled protein will appear as the first colored band to elute from the column. The free TAMRA dye will be a second, more slowly eluting colored band.

-

Measure the absorbance of each fraction at 280 nm (for protein) and 555 nm (for TAMRA) to generate an elution profile and identify the fractions containing the purified conjugate.

-

-

Pooling and Storage:

-

Pool the fractions containing the purified TAMRA-labeled protein.

-

Store the labeled protein at 4°C, protected from light. For long-term storage, the addition of a cryoprotectant and storage at -20°C or -80°C is recommended.

-

Protocol 3: Characterization of TAMRA-Labeled Proteins - Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter to determine the success of the conjugation reaction.

Procedure:

-

Measure Absorbance:

-

Measure the absorbance of the purified TAMRA-labeled protein solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer.

-

-

Calculate Protein Concentration:

-

The absorbance at 280 nm is contributed by both the protein and the TAMRA dye. A correction factor is needed to determine the true absorbance of the protein.

-

Corrected A₂₈₀ = A₂₈₀ - (A₅₅₅ × CF)

-

Where CF is the correction factor for the absorbance of TAMRA at 280 nm (typically around 0.3).

-

-

Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate Dye Concentration:

-

Dye Concentration (M) = A₅₅₅ / ε_dye

-

Where ε_dye is the molar extinction coefficient of TAMRA at 555 nm (~90,000 cm⁻¹M⁻¹).

-

-

-

Calculate Degree of Labeling (DOL):

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Mandatory Visualizations

Chemical Reaction of TAMRA-NHS Ester with a Primary Amine

References

The Versatility of 5(6)-TAMRA: A Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxytetramethylrhodamine, commonly known as TAMRA, is a versatile and widely utilized fluorescent dye in the realm of molecular biology. As a derivative of rhodamine, it exhibits robust photostability and a high quantum yield, rendering it an invaluable tool for a multitude of fluorescence-based applications.[1] This technical guide provides an in-depth exploration of the core applications of 5(6)-TAMRA, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Properties and Data Presentation

5(6)-TAMRA is commercially available as a mixture of two isomers, 5-TAMRA and 6-TAMRA, which differ in the substitution pattern on the benzoic acid ring. While the spectral properties of the two isomers are nearly identical, for applications requiring high reproducibility, the use of a pure isomer may be preferable to avoid potential peak doubling in chromatographic and electrophoretic analyses.[1] The dye is prized for its bright orange-red fluorescence, making it suitable for various labeling and detection techniques.[2]

Table 1: Spectral and Physicochemical Properties of 5(6)-TAMRA and its Derivatives

| Property | 5(6)-TAMRA, Acid | 5(6)-TAMRA, NHS Ester | 5(6)-TAMRA, Maleimide |

| Molecular Formula | C₂₅H₂₂N₂O₅ | C₂₉H₂₅N₃O₇ | C₃₁H₂₈N₄O₆ |

| Molecular Weight ( g/mol ) | 430.46[3] | 527.53 | 552.58[4] |

| Excitation Maximum (λex, nm) | ~552-560[5][6] | ~553-555[7][8] | ~555[4] |

| Emission Maximum (λem, nm) | ~578-583[5][6] | ~575-580[7][8] | ~580[4] |

| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | >78,000 - 92,000[2][3] | >80,000 | ~90,000[4] |

| Solubility | DMSO, DMF, MeOH[3] | DMSO, DMF[7] | Good in DMSO and DMF[4] |

| Reactivity | Primary amines (after activation)[2] | Primary amines[7] | Thiol (sulfhydryl) groups[4] |

Key Applications in Molecular Biology

The utility of 5(6)-TAMRA spans a wide array of molecular biology techniques, primarily centered around its ability to be covalently attached to biomolecules.

Labeling of Biomolecules

5(6)-TAMRA is extensively used for the fluorescent labeling of proteins, peptides, and nucleic acids.[2] This is typically achieved using amine-reactive derivatives like N-hydroxysuccinimidyl (NHS) esters for targeting primary amines (e.g., lysine residues and the N-terminus of proteins) or maleimide derivatives for targeting thiol groups in cysteine residues.[1][9] For oligonucleotide synthesis, TAMRA can be incorporated using phosphoramidite chemistry.

Experimental Protocols

Protocol 1: Labeling of Proteins/Antibodies with 5(6)-TAMRA-NHS Ester

This protocol provides a general procedure for the covalent attachment of 5(6)-TAMRA-NHS ester to primary amines on proteins or antibodies.

Materials:

-

5(6)-TAMRA NHS ester

-

Purified protein or antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[10][11]

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

Storage buffer (e.g., PBS with 0.02% sodium azide)

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Immediately before use, prepare a 10 mg/mL stock solution of 5(6)-TAMRA-NHS ester in anhydrous DMSO or DMF.[9]

-

-

Labeling Reaction:

-

Add the 5(6)-TAMRA-NHS ester stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the dye.[10] The optimal ratio may need to be determined empirically for each protein.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]

-

-

Purification:

-

Remove the unreacted dye by passing the labeling reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.[10][12]

-

The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.[10]

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled protein solution at 280 nm (for protein) and at ~555 nm (for TAMRA).

-

The DOL, which represents the average number of dye molecules per protein, can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

-

-

Storage:

-

Store the labeled protein conjugate at 4°C or -20°C, protected from light.[11]

-

Protocol 2: Labeling of Cysteine-Containing Peptides with 5(6)-TAMRA Maleimide

This protocol outlines the specific labeling of cysteine residues in peptides with 5(6)-TAMRA maleimide.

Materials:

-

Cysteine-containing peptide

-

5(6)-TAMRA maleimide

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed[4]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent (optional): 2-Mercaptoethanol or Dithiothreitol (DTT)

-

Purification supplies (e.g., RP-HPLC)

Procedure:

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[4]

-

If the peptide may have formed disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of 5(6)-TAMRA maleimide in anhydrous DMSO or DMF.[4] This solution can be stored at -20°C for up to one month, protected from light and moisture.

-

-

Labeling Reaction:

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature.[4]

-

-

Purification:

-

The labeled peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Verification:

-

The success of the labeling can be confirmed by mass spectrometry, which will show an increase in the molecular weight of the peptide corresponding to the mass of the TAMRA maleimide.

-

Visualizing Workflows and Pathways

Protein Labeling Workflow

The following diagram illustrates the general workflow for labeling a protein with 5(6)-TAMRA-NHS ester.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between the electronic excited states of two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon.[10] 5(6)-TAMRA is a popular acceptor for donor dyes like fluorescein (FAM). The efficiency of FRET is highly sensitive to the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions.[10] A common application is in protease assays, where a peptide substrate is dually labeled with a FRET pair. Cleavage of the peptide by the protease separates the donor and acceptor, leading to a measurable change in fluorescence.[13]

Table 2: Common FRET Pair with 5(6)-TAMRA as the Acceptor

| Donor Fluorophore | Acceptor Fluorophore | Förster Distance (R₀) in Å |

| Fluorescein (FAM) | 5(6)-TAMRA | ~55 |

Note: The Förster distance is the distance at which FRET efficiency is 50%.[14]

FRET-Based Protease Assay Principle

The diagram below illustrates the principle of a FRET-based protease assay using a FAM-TAMRA labeled peptide substrate.

Fluorescence Polarization (FP)

Fluorescence polarization is a technique used to measure changes in the apparent molecular size of a fluorescently labeled molecule in solution. When a small, fluorescently labeled molecule tumbles rapidly in solution, the polarization of the emitted light is low. Upon binding to a larger molecule, its tumbling is slowed, resulting in a higher polarization of the emitted light. This principle is widely used in binding assays to study protein-protein, protein-peptide, and protein-nucleic acid interactions. 5(6)-TAMRA is a commonly used fluorophore for these assays due to its excellent photophysical properties.

Conclusion

5(6)-TAMRA remains a cornerstone fluorescent dye in molecular biology, offering a blend of bright fluorescence, high photostability, and versatile conjugation chemistry. Its application in biomolecule labeling, FRET-based assays, and fluorescence polarization provides researchers with powerful tools to investigate a wide range of biological processes. By understanding its properties and employing optimized protocols, scientists can effectively harness the capabilities of 5(6)-TAMRA to illuminate the intricate workings of biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. empbiotech.com [empbiotech.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. 5(6)-Carboxy tetramethyl rhodamine | Benchchem [benchchem.com]

- 6. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. abcam.cn [abcam.cn]

- 9. youdobio.com [youdobio.com]

- 10. benchchem.com [benchchem.com]

- 11. youdobio.com [youdobio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Express FRET Labeling and Analysis of Phagocytic Clearance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5(6)-Carboxytetramethylrhodamine (TMR) as a FRET Acceptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 5(6)-carboxytetramethylrhodamine (TMR) and its application as a versatile and robust acceptor molecule in Förster Resonance Energy Transfer (FRET) assays. TMR, a bright orange-red fluorescent dye, is widely utilized in biological research to study molecular interactions, enzymatic activity, and conformational changes in real-time.

Introduction to FRET and the Role of TMR

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores: a donor and an acceptor. When a donor fluorophore is excited, it can transfer its energy to a nearby acceptor molecule if their emission and excitation spectra overlap and they are in close proximity (typically 1-10 nm). This energy transfer results in quenching of the donor's fluorescence and sensitized emission from the acceptor. The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a powerful "spectroscopic ruler" for probing molecular-scale distances.

This compound, a mixture of two structural isomers, has emerged as a popular FRET acceptor due to its favorable photophysical properties. Its strong absorption in the green-yellow region of the spectrum and its bright orange-red emission make it an excellent partner for a wide range of donor fluorophores, including blue and green fluorescent proteins and various organic dyes.

Photophysical Properties of this compound

The selection of a FRET pair is critically dependent on the spectral properties of the donor and acceptor dyes. The key photophysical parameters of 5(6)-TMR are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation Maximum (λ_abs) | 552 - 558 nm | [1] |

| Emission Maximum (λ_em) | 578 - 586 nm | [1] |

| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | Context-dependent, can be influenced by local environment (e.g., adjacent nucleosides) | [2] |

| Common Reactive Forms | Carboxylic acid, N-hydroxysuccinimidyl (NHS) ester, Maleimide | |

| Solubility | Soluble in DMSO and DMF |

TMR as a FRET Acceptor: Common Donor Pairs and Förster Distances

The Förster distance (R₀) is a critical parameter in FRET experiments, representing the distance at which energy transfer efficiency is 50%. A larger R₀ value indicates that FRET can occur over a longer distance, providing a wider dynamic range for measurements. The R₀ for a given FRET pair is dependent on the spectral overlap between the donor's emission and the acceptor's excitation, as well as the quantum yield of the donor and the relative orientation of the two fluorophores.

Below is a table of common FRET donor molecules paired with TMR and their corresponding calculated Förster distances.

| Donor Fluorophore | Excitation Max (nm) | Emission Max (nm) | R₀ (Å) |

| Fluorescein (FITC) | 494 | 518 | 49 - 56 |

| Alexa Fluor 488 | 495 | 519 | ~56 |

| Cyan Fluorescent Protein (CFP) | 433 | 475 | ~49 |

| Green Fluorescent Protein (GFP) | 488 | 509 | ~53 |

| Alexa Fluor 532 | 532 | 554 | ~60 |

Experimental Design and Protocols

A successful FRET experiment requires careful planning, including the selection of an appropriate FRET pair, a strategy for labeling the molecules of interest, and a robust method for measuring and analyzing the FRET signal.

General Experimental Workflow

The following diagram illustrates a typical workflow for a FRET-based experiment designed to study a protein-protein interaction.

Protocol: Labeling a Protein with 5(6)-TMR NHS Ester

This protocol describes a general procedure for labeling a protein with an amine-reactive TMR N-hydroxysuccinimidyl (NHS) ester, which forms a stable amide bond with primary amines (e.g., the side chain of lysine residues).

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound, succinimidyl ester (TMR-NHS)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate, pH 8.3-8.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.

-

Prepare TMR-NHS Stock Solution: Immediately before use, dissolve the TMR-NHS ester in DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Add the TMR-NHS stock solution to the protein solution. A molar excess of 5-10 fold of dye to protein is a good starting point, but the optimal ratio should be determined empirically.

-

Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS).

-

The first colored fraction to elute will be the labeled protein.

-

-

Determine Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of TMR (~555 nm).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl). The molar extinction coefficient for TMR is approximately 92,000 M⁻¹cm⁻¹.

-

The DOL is the molar ratio of the dye to the protein.

-

Protocol: FRET Measurement by Sensitized Emission

Sensitized emission is a common method for measuring FRET, where the sample is excited at the donor's excitation wavelength, and the emission is detected at the acceptor's emission wavelength. This protocol requires three samples for accurate correction of spectral bleed-through.

Samples Required:

-

Donor-only sample: Protein labeled with the donor fluorophore.

-

Acceptor-only sample: Protein labeled with TMR.

-

FRET sample: A mixture of the donor-labeled and acceptor-labeled proteins.

Instrumentation:

-

A fluorescence microplate reader or a fluorometer equipped with appropriate excitation and emission filters.

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength for the donor fluorophore (e.g., ~488 nm for Alexa Fluor 488).

-

Set two emission channels: one for the donor's emission (e.g., ~520 nm) and one for the acceptor's (TMR) emission (e.g., ~580 nm).

-

-

Measurements:

-

Measure the fluorescence intensity of all three samples in both emission channels with donor excitation.

-

Measure the fluorescence intensity of the acceptor-only sample with direct acceptor excitation (~555 nm) at the acceptor emission wavelength.

-

-

Data Analysis (Corrected FRET - cFRET):

-

The raw FRET signal is contaminated by two sources of spectral bleed-through:

-

Donor Bleed-through: A portion of the donor's emission spectrum that extends into the acceptor's emission channel.

-

Direct Acceptor Excitation: Direct excitation of the acceptor by the donor's excitation wavelength.

-

-

These bleed-through components must be calculated from the control samples and subtracted from the FRET sample's signal to obtain the corrected FRET value.

-